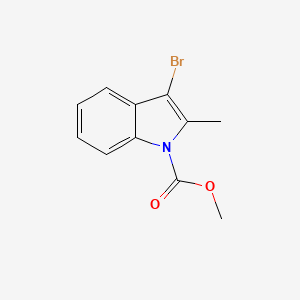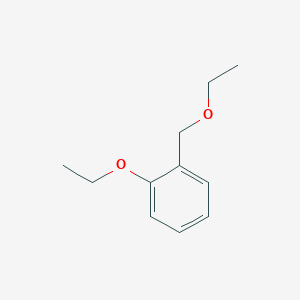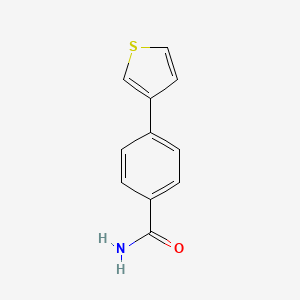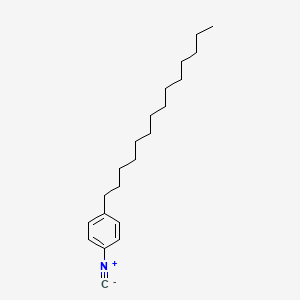
Benzene, 1-isocyano-4-tetradecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-isocyano-4-tetradecyl- is an organic compound characterized by the presence of a benzene ring substituted with an isocyano group and a tetradecyl chain. This compound is part of the isocyanide family, known for their unique reactivity and applications in various fields of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-isocyano-4-tetradecyl- typically involves the reaction of 1-bromo-4-tetradecylbenzene with silver cyanate in the presence of a suitable solvent. The reaction proceeds under mild conditions, often at room temperature, to yield the desired isocyanide compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Types of Reactions:
Oxidation: Benzene, 1-isocyano-4-tetradecyl- can undergo oxidation reactions, typically forming corresponding isocyanates or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of amines or other reduced products.
Substitution: The isocyano group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Isocyanates or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-isocyano-4-tetradecyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-isocyano-4-tetradecyl- involves its interaction with various molecular targets. The isocyano group can form coordination complexes with metal ions, influencing catalytic processes. Additionally, the compound can undergo various chemical transformations, impacting its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-isocyano-4-methoxy-
- Benzene, 1-isocyano-4-nitro-
- Benzene, 1-isocyano-4-(trifluoromethoxy)-
Comparison: Benzene, 1-isocyano-4-tetradecyl- is unique due to its long tetradecyl chain, which imparts distinct physical and chemical properties compared to other isocyanides
Eigenschaften
CAS-Nummer |
183667-69-8 |
|---|---|
Molekularformel |
C21H33N |
Molekulargewicht |
299.5 g/mol |
IUPAC-Name |
1-isocyano-4-tetradecylbenzene |
InChI |
InChI=1S/C21H33N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18-21(22-2)19-17-20/h16-19H,3-15H2,1H3 |
InChI-Schlüssel |
FWZGMZSKTQNOCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)
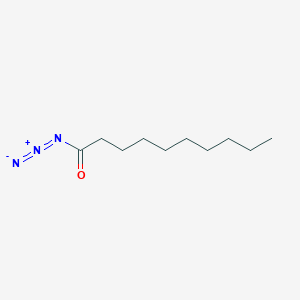
![3,3'-[(2-Methylpropyl)phosphoryl]di(propan-1-amine)](/img/structure/B12553451.png)
![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)

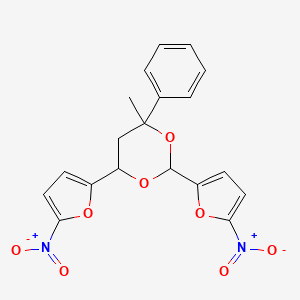
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)
![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
